2-(Furan-2-yl)pyrazine
CAS No.: 32736-95-1
Cat. No.: VC8032577
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32736-95-1 |
|---|---|
| Molecular Formula | C8H6N2O |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | 2-(furan-2-yl)pyrazine |
| Standard InChI | InChI=1S/C8H6N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H |
| Standard InChI Key | XAZULAQXFJZQTJ-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NC=CN=C2 |
| Canonical SMILES | C1=COC(=C1)C2=NC=CN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
2-(Furan-2-yl)pyrazine belongs to the class of bicyclic heteroaromatic compounds, with the molecular formula and a molecular weight of 150.14 g/mol. The pyrazine ring, a six-membered di-nitrogen aromatic system, is substituted at the 2-position with a furan group, a five-membered oxygen-containing ring. This conjugation between electron-rich furan and electron-deficient pyrazine creates a polarized structure, influencing its reactivity and intermolecular interactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy of structurally related compounds, such as 2-(furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine, reveals distinct proton environments. For instance, furan protons typically resonate between δ 7.4–8.2 ppm, while pyrazine protons appear upfield due to electron-withdrawing effects . Carbon-13 NMR spectra further confirm aromaticity, with quaternary carbons in the pyrazine ring observed near δ 145–155 ppm .
Thermodynamic and Solubility Profiles
While direct data on 2-(furan-2-yl)pyrazine are scarce, analogous pyrazine derivatives exhibit boiling points ranging from 240–260°C and vapor pressures near 0.05 mmHg at 25°C . The compound’s limited aqueous solubility (estimated <1 mg/mL) contrasts with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as inferred from synthetic protocols involving similar structures .
Synthesis and Manufacturing Approaches
Multi-Step Organic Synthesis
Patent literature describes intricate pathways for pyrazine derivatives. For example, ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is synthesized via cyclization of nitro-substituted thiophenes, followed by catalytic reduction (Step 7 in WO2011147764A1) . While this targets a thienopyrazine analog, the methodology highlights the role of:
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Nucleophilic substitution at pyrazine positions
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Transition metal catalysis for ring closure
Reaction yields in such multi-step sequences often range from 70–85%, with purification achieved via recrystallization or column chromatography .
Table 1: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Key Advantage | Source |
|---|---|---|---|---|
| Multi-step organic | DMF, 75°C, HATU | 83 | High purity | |
| Green catalytic | Onion extract, rt | 96 | Sustainability |
Biological and Pharmacological Activities
Anticancer Applications
Thieno[2,3-b]pyrazine derivatives demonstrate potent B-Raf kinase inhibition (IC₅₀ <50 nM), a target in melanoma therapy . Although 2-(furan-2-yl)pyrazine itself remains untested, structural parallels suggest potential kinase modulation via:
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for hybrid molecules. For instance, coupling 2-(furan-2-yl)pyrazine with benzamide groups enhances blood-brain barrier permeability, as evidenced by related thienopyrazine-drug conjugates .
Material Science
Conjugated systems in furan-pyrazine hybrids exhibit broad absorption spectra (300–500 nm), making them candidates for organic photovoltaics. Theoretical calculations predict a bandgap of ~2.8 eV, suitable for visible-light harvesting .
Analytical Characterization Techniques
Circular Dichroism (CD) Spectroscopy
Absolute configuration determination of natural 2-(furan-2-yl)pyrazine derivatives utilizes CD spectroscopy. The Cotton effect at λ_max 310 nm (Δε = -0.14) confirms (2″S,3″S) stereochemistry in trihydroxybutyl-substituted analogs .
High-Resolution Mass Spectrometry (HRMS)
Accurate mass measurements (e.g., [M+H]⁺ = 151.0645 for ) validate molecular formulae, with isotopic patterns distinguishing nitrogen-rich compounds from hydrocarbons .
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